REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[C:11]([CH3:17])[C:12](OCC)=[O:13])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Cl-].[Ce+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[C:11]([CH3:17])[CH2:12][OH:13])=[CH:8][CH:9]=1)([CH3:3])[CH3:2] |f:1.2.3.4,5.6.7.8.9.10|
|
Name
|
ethyl 3-(4-isopropylphenyl)-2-methyl-2-propenoate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C=C(C(=O)OCC)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C=C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |